molecular formula C₁₄H₂₆N₂O₂ B1140241 (3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide CAS No. 213135-54-7

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide

Cat. No.: B1140241
CAS No.: 213135-54-7
M. Wt: 254.37
InChI Key:
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Description

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₆N₂O₂ and its molecular weight is 254.37. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis : This compound has been studied for its crystal structures, particularly in the form of hemihydrates. These structures have been found to exhibit moderate antimalarial activity in vitro against Plasmodium falciparum (Cunico et al., 2016).

  • HIV Proteinase Inhibition : The compound has been explored as a part of a series of penicillin-derived HIV proteinase inhibitors. Its structure has been modified and analyzed for its potential in inhibiting HIV proteinase, which is crucial for the lifecycle of the HIV virus (Kitchin et al., 1994).

  • Catalytic Hydrogenation : Research has been conducted on the heterogeneous catalytic hydrogenation of this compound, demonstrating its use in chemical synthesis and the pharmaceutical industry. The study focuses on the selectivity and deactivation of various catalysts used in the hydrogenation process (Kwak et al., 2002).

  • Synthesis of Analogues : Various analogues of this compound have been synthesized for studying their opioid receptor functional antagonism. These studies are essential for understanding the interaction of these compounds with opioid receptors and developing new therapeutic agents (Cueva et al., 2009).

  • Antimalarial and Antitrypanosomal Activities : Compounds with a similar decahydroquinoline skeleton have shown significant activity against malaria and trypanosomiasis. These findings are vital for the development of new antimalarial drugs (Wright et al., 2002).

  • Opioid Receptor Antagonism : Further studies on N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have been conducted to understand their role as opioid receptor pure antagonists, which is significant in pain management and addiction treatment (Carroll et al., 2005).

  • Synthesis of Nelfinavir : This compound has been used in the synthesis of nelfinavir, a medication used to treat HIV/AIDS. The study details an efficient and environmentally friendly procedure for the synthesis (Yan et al., 2008).

  • Neuroleptic Properties : Some derivatives of this compound have shown potential neuroleptic properties, which could be valuable in treating psychiatric disorders (Clarke et al., 1978).

Properties

IUPAC Name

(3S,4aS,8aS)-N-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,9-17)16-13(18)12-7-10-5-3-4-6-11(10)8-15-12/h10-12,15,17H,3-9H2,1-2H3,(H,16,18)/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCQVDWVNKMOOB-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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